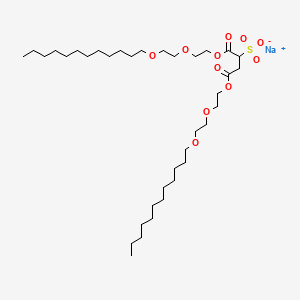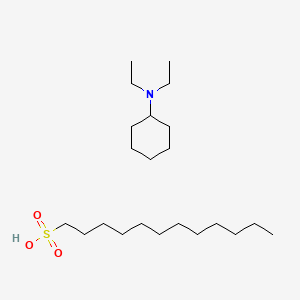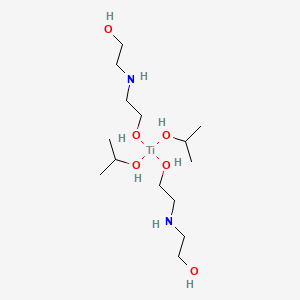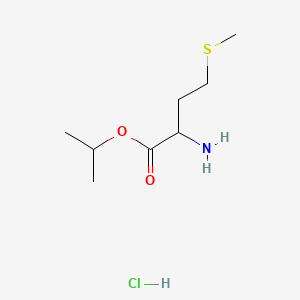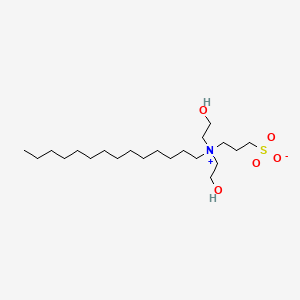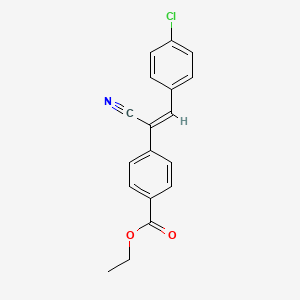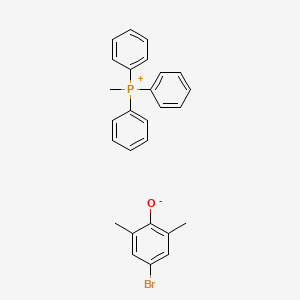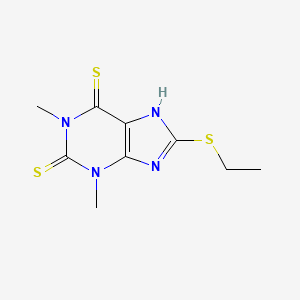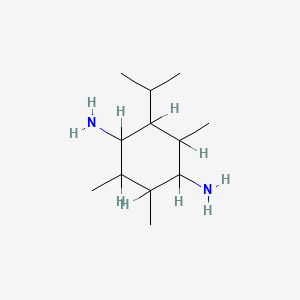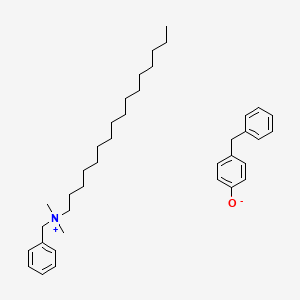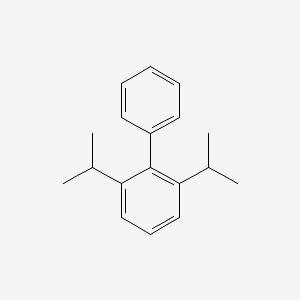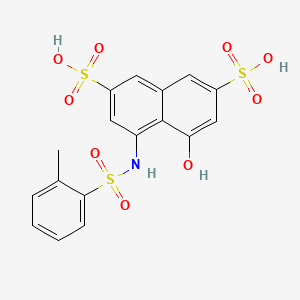
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound with significant applications in various industries. It is known for its unique chemical structure, which includes a naphthalene core substituted with hydroxy, sulphonyl, and amino groups. This compound is often used in the production of dyes and pigments due to its ability to impart vibrant colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multiple steps, starting from naphthalene. The process includes sulphonation, nitration, reduction, and further functionalization to introduce the hydroxy and amino groups. For example, naphthalene can be sulphonated using fuming sulfuric acid to produce naphthalene trisulphonic acid, which is then nitrated and reduced to form the amino derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amino groups.
Substitution: The sulphonyl and amino groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, iron powder.
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amino-substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The sulphonyl group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Similar structure but lacks the methylphenylsulphonyl group.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the methylphenylsulphonyl group
Uniqueness
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is unique due to the presence of the methylphenylsulphonyl group, which imparts distinct chemical properties and enhances its applicability in various fields. This group increases the compound’s solubility and stability, making it more suitable for industrial and research applications .
Eigenschaften
CAS-Nummer |
71750-41-9 |
|---|---|
Molekularformel |
C17H15NO9S3 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
4-hydroxy-5-[(2-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H15NO9S3/c1-10-4-2-3-5-16(10)28(20,21)18-14-8-12(29(22,23)24)6-11-7-13(30(25,26)27)9-15(19)17(11)14/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
RNYIFEPXNWWHGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


